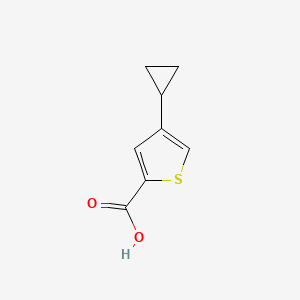

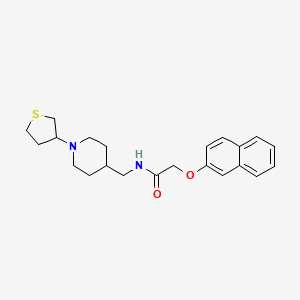

Methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

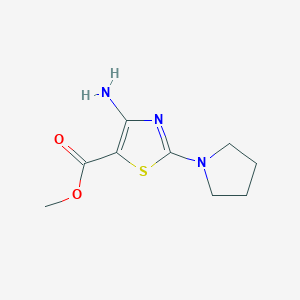

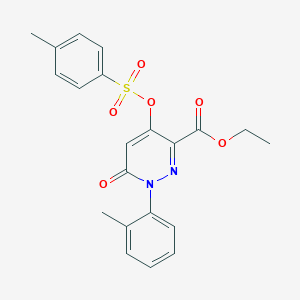

Pyrrolidine is a five-membered nitrogen heterocycle and thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors . For thiazole derivatives, the synthesis involves the reaction of α-haloketones with thioamides .Molecular Structure Analysis

The molecular structure of these compounds can be solved by direct methods and refined by the full-matrix least-squares procedure .Chemical Reactions Analysis

The chemical reactions of these compounds can be influenced by steric factors and the spatial orientation of substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods such as IR spectroscopy, NMR spectroscopy, and elemental analysis .Applications De Recherche Scientifique

Metal/Organo Relay Catalysis

- Researchers Galenko et al. (2015) developed a method for synthesizing Methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This process involves a relay catalytic cascade reaction, demonstrating an innovative approach in organic synthesis (Galenko et al., 2015).

Synthesis of α-Aminopyrrole Derivatives

- Galenko et al. (2019) also developed a method to synthesize Methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process showcases the versatility of these compounds in forming pyrrole-containing products (Galenko et al., 2019).

Antimicrobial Activity

- A study by Nural et al. (2018) on Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives revealed significant antibacterial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Nural et al., 2018).

Synthesis of Novel Benzothiazole Derivatives

- Research by Bhoi et al. (2016) involved synthesizing novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This study showcases the potential of these compounds in medicinal chemistry (Bhoi et al., 2016).

Scaffold for Highly Functionalised Isoxazoles

- Ruano et al. (2005) developed a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating the compound's utility in creating diverse chemical structures (Ruano et al., 2005).

Antioxidant Agent Synthesis

- Hossan's (2020) work on 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives highlights the potential of these compounds as antioxidants, expanding their application in healthcare (Hossan, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-14-8(13)6-7(10)11-9(15-6)12-4-2-3-5-12/h2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWAIDNVUIJHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2675961.png)

![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)

![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)

![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)

![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)